2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Description
The compound 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide features a benzofuran core substituted with a 3-methyl group and a 4-methylbenzoyl moiety at the 2-position. The benzamide group at the 5-position of the benzofuran is further substituted with a 2-methoxy group. Key properties include a molecular weight of 387.41 g/mol, a high lipophilicity (logP = 5.8), and a polar surface area of 45.3 Ų, suggesting moderate bioavailability . Its structure is optimized for interactions with biological targets, particularly in oncology, as inferred from analogs with similar scaffolds .
Properties
IUPAC Name |
2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-15-8-10-17(11-9-15)23(27)24-16(2)20-14-18(12-13-22(20)30-24)26-25(28)19-6-4-5-7-21(19)29-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDIYOBMVYYRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H21NO4 |
| Molecular Weight | 399.45 g/mol |
| CAS Number | 929402-57-3 |
| LogP | 5.8007 |
| Polar Surface Area | 52.866 Ų |
These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the benzofuran moiety is significant as it has been associated with various pharmacological effects, including anticancer and antimicrobial activities.
Potential Mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Effects : Similar compounds have shown potential against various pathogens, suggesting a possible role in inhibiting microbial growth.
- Anticancer Properties : Benzofuran derivatives have been reported to exhibit cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Biological Activity Studies
Recent studies have explored the biological activities of related compounds and their derivatives, providing insights into the potential effects of this compound.
Case Studies
- Anticancer Activity : A study indicated that benzofuran derivatives possess significant cytotoxicity against leukemia cell lines (K562 and HL60), with IC50 values ranging from 0.1 to 5 μM, demonstrating their potential as anticancer agents .
- Antimicrobial Activity : Research on structurally similar compounds revealed notable antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting that modifications in the benzofuran structure can enhance bioactivity .
- Antioxidant Properties : Compounds with similar structural motifs have been shown to exhibit antioxidant activity, which could be beneficial in preventing oxidative damage in various diseases .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzofuran Derivative A | 0.1 μM | Moderate | High |
| Benzofuran Derivative B | 5 μM | Low | Moderate |
Scientific Research Applications
Biological Activities
Research indicates that 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide exhibits various biological activities, particularly in cancer research. Key findings include:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. For example, in assays using MCF-7 breast cancer cells, it demonstrated an IC₅₀ value of , indicating potent activity compared to reference compounds like CA-4, which had an IC₅₀ of .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific structural modifications can significantly impact the biological efficacy of the compound. Notable observations include:
- Methoxy Substitution : The presence of methoxy groups on both the benzofuran and benzamide moieties enhances biological activity.
- Benzoyl Moiety : The incorporation of a 4-methylbenzoyl group is crucial for optimal interactions with target proteins involved in cell proliferation.
Case Studies
Recent studies have highlighted the potential therapeutic applications of similar compounds derived from the benzofuran scaffold. For instance:
- Cancer Therapeutics : Compounds structurally related to this compound have been investigated for their ability to inhibit tubulin polymerization, a critical process for cancer cell division.
- Preclinical Trials : Other derivatives have shown promising results in preclinical trials targeting various cancer pathways, suggesting that this class of compounds may serve as effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Halogen Substitutions
2-Fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (F267-0107)
- Structural difference : Fluorine replaces the methoxy group on the benzamide.
- Properties : Molecular weight = 387.41 g/mol , logP = 5.8 , similar to the target compound.
- Implications : Fluorine’s electronegativity may enhance binding affinity but reduce metabolic stability compared to methoxy .
2-Bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Analogs with Varied Benzoyl/Substituent Groups
4-tert-Butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (F267-0169)
- Structural difference : 4-tert-butyl replaces the 4-methylbenzoyl group.
- Properties : Molecular weight = 411.5 g/mol , logP likely higher due to tert-butyl’s hydrophobicity.
- Implications : Enhanced lipophilicity may improve membrane permeability but could increase off-target interactions .
Compounds with 4-Methoxybenzoyl vs. 4-Methylbenzoyl
- Activity Trend : Pyrrole derivatives with 4-methylbenzoyl (e.g., B1–B6) exhibit IC50 values of 6–8 μM against cancer cell lines, while 4-methoxybenzoyl analogs (B7–B13) show reduced activity .
- Rationale : The methyl group’s hydrophobic and electron-donating effects enhance target binding compared to methoxy’s polar character.
Heterocyclic Core Modifications
Benzo[d]thiazole, Benzo[d]imidazole, and Benzo[d]oxazole Derivatives
- Examples : Compounds 1e (thiazole), 1f (imidazole), and 1g (oxazole) .
Properties :
Compound Yield (%) Melting Point (°C) Core Heterocycle 1e 65.36 177.8–179.2 Thiazole 1f 81.08 132.3–132.6 Imidazole 1g 75.75 210.4–210.8 Oxazole - Implications : Heterocycle polarity (oxazole > thiazole > imidazole) inversely correlates with melting points. Thiazole/imidazole cores may offer better solubility than benzofuran.
Tables for Comparative Analysis
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Core Structure |
|---|---|---|---|---|
| Target Compound | 387.41 | 5.8 | Not reported | Benzofuran |
| 2-Fluoro Analog (F267-0107) | 387.41 | 5.8 | Not reported | Benzofuran |
| 2-Bromo Analog | 456.3 | ~6.0 | Not reported | Benzofuran |
| 4-tert-Butyl Analog (F267-0169) | 411.5 | ~6.5 | Not reported | Benzofuran |
| 1e (Thiazole) | ~450 | ~4.5 | 177.8–179.2 | Thiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
